Product packaging for 2-Hydroxy-4,8-dimethyl-7-bromo-quinoline(Cat. No.:CAS No. 1367706-85-1)

2-Hydroxy-4,8-dimethyl-7-bromo-quinoline

Cat. No.: B1458099
CAS No.: 1367706-85-1
M. Wt: 252.11 g/mol
InChI Key: SGZDTRWYFQYXKH-UHFFFAOYSA-N
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Description

2-Hydroxy-4,8-dimethyl-7-bromo-quinoline (C₁₁H₁₀BrNO, MW: 252.11) is a halogenated quinoline derivative featuring a hydroxyl group at position 2, methyl groups at positions 4 and 8, and a bromine atom at position 7 . The compound is commercially available from multiple suppliers, indicating its relevance in research and industrial contexts .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10BrNO B1458099 2-Hydroxy-4,8-dimethyl-7-bromo-quinoline CAS No. 1367706-85-1

Properties

IUPAC Name

7-bromo-4,8-dimethyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-6-5-10(14)13-11-7(2)9(12)4-3-8(6)11/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZDTRWYFQYXKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 2-Hydroxy-4,8-dimethyl-7-bromo-quinoline

General Synthetic Strategy

The preparation of this compound typically involves:

  • Construction of the quinoline core with appropriate methyl substitutions at positions 4 and 8.
  • Introduction of the hydroxy group at position 2, often via oxidation or hydrolysis of quinoline-2-one derivatives.
  • Selective bromination at position 7 to install the bromo substituent.

This approach requires careful control of regioselectivity during halogenation and functional group transformations to ensure the correct substitution pattern.

Key Synthetic Steps and Methods

Quinoline Core Formation

The quinoline nucleus with methyl groups at positions 4 and 8 can be synthesized via classical methods such as the Conrad–Limpach reaction or modified Skraup synthesis starting from appropriately substituted anilines and β-ketoesters or related precursors. For example, 4-benzyloxyaniline derivatives have been used as starting points for quinolone synthesis, which can be further modified to introduce methyl groups at desired positions through alkylation reactions.

Introduction of the Hydroxy Group at Position 2

The 2-hydroxy group is often introduced by oxidation or hydrolysis of quinoline-2-one intermediates. Quinoline-2-ones can be prepared by cyclization reactions, followed by selective hydrolysis or oxidation to yield the 2-hydroxyquinoline structure. The tautomeric equilibrium between quinolin-2-one and 2-hydroxyquinoline forms is well-documented, and the hydroxy form predominates under certain conditions.

Selective Bromination at Position 7

Selective bromination at the 7-position of the quinoline ring is achieved using N-bromosuccinimide (NBS) or bromine in polar aprotic solvents such as dimethylformamide (DMF). The reaction conditions are optimized to avoid polybromination or substitution at undesired positions. The regioselectivity is influenced by the electronic effects of the methyl and hydroxy substituents already present on the quinoline ring.

Representative Synthetic Route Example

A representative synthetic route based on literature and patent data is summarized below:

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization (Conrad–Limpach) 4-Benzyloxyaniline hydrochloride, β-ketoester, heat in diphenyl ether Formation of 4-quinolone intermediate with methyl substituents
2 Alkylation Methyl chloroacetate or methylating agent Introduction of methyl groups at positions 4 and 8
3 Bromination N-Bromosuccinimide (NBS) in DMF Selective bromination at position 7
4 Hydrolysis/Oxidation Hydrolysis or oxidation conditions Conversion to 2-hydroxyquinoline structure

This sequence ensures the formation of this compound with high regioselectivity and yield.

Analytical Data and Research Findings

Characterization Techniques

  • NMR Spectroscopy: Proton and carbon NMR are essential for confirming the substitution pattern on the quinoline ring, especially the presence of methyl groups and bromine substitution.

  • Mass Spectrometry: Confirms molecular weight (252.11 g/mol) consistent with C11H10BrNO.

  • X-ray Crystallography: Can be employed to confirm the exact position of bromination and hydroxy substitution, as done in related quinoline derivatives.

  • UV-Vis and IR Spectroscopy: Useful for monitoring functional groups such as hydroxy and quinoline nitrogen.

Yield and Purity Considerations

  • Bromination with NBS in DMF typically provides high yields (>80%) with minimal side products when carefully controlled.

  • Alkylation and cyclization steps yield intermediates in the range of 60-70%, with purification by recrystallization or chromatography.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Advantages Limitations
Quinoline core synthesis Conrad–Limpach reaction with substituted anilines Well-established, scalable Requires high temperature
Methyl group introduction Alkylation with methyl chloroacetate or similar High regioselectivity Possible over-alkylation
Bromination NBS in DMF at controlled temperature Selective bromination at C-7 Requires careful monitoring to avoid polybromination
Hydroxy group formation Hydrolysis or oxidation of quinolin-2-one Efficient tautomeric conversion Sensitive to reaction conditions

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4,8-dimethyl-7-bromo-quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like sodium azide and potassium thiocyanate are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Azido and thiocyanato derivatives.

Scientific Research Applications

Antimicrobial Activity

The quinoline structure is known for its broad-spectrum antimicrobial properties. Recent studies have demonstrated that derivatives of quinoline, including 2-hydroxy-4,8-dimethyl-7-bromo-quinoline, exhibit significant antibacterial effects against various pathogens. For instance, research indicates that this compound has shown effectiveness against strains like Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

Table 1: Antimicrobial Efficacy of Quinoline Derivatives

CompoundPathogenInhibition Zone (mm)Reference
This compoundPseudomonas aeruginosa22
This compoundKlebsiella pneumoniae25
Standard AntibioticPseudomonas aeruginosa24
Standard AntibioticKlebsiella pneumoniae27

Anticancer Properties

Quinoline derivatives have also been explored for their anticancer activities. The compound has been evaluated for its effects on various cancer cell lines, including lung and colorectal cancers. Studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .

Table 2: Anticancer Activity of Quinoline Derivatives

CompoundCancer Cell LineIC50 (μM)Reference
This compoundA549 (Lung)15
This compoundHCT116 (Colorectal)20

Role in Drug Resistance Reversal

Recent advancements have highlighted the potential of quinoline derivatives in overcoming multidrug resistance (MDR) in cancer therapy. The compound has been reported to enhance the efficacy of conventional chemotherapeutics by reversing resistance mechanisms in cancer cells. This property is particularly significant given the rising challenge of drug-resistant tumors in clinical settings .

Case Study: Reversal of Drug Resistance
In a study examining the effects of quinoline derivatives on MDR cancer cell lines, it was found that treatment with this compound significantly increased the sensitivity of resistant cells to doxorubicin. This suggests a synergistic effect that could be exploited to improve treatment outcomes for patients with resistant cancers .

Conclusion and Future Directions

The applications of this compound are promising across several domains within medicinal chemistry. Its antimicrobial and anticancer properties make it a valuable candidate for further research and development. Additionally, its role in reversing drug resistance presents an innovative approach to enhancing the efficacy of existing therapies.

Future research should focus on:

  • Mechanistic Studies : Understanding the exact biochemical pathways through which this compound exerts its effects.
  • Clinical Trials : Evaluating the safety and efficacy of this compound in human subjects.
  • Formulation Development : Exploring different delivery methods to maximize therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The following table summarizes key structural analogues and their substituent patterns:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key References
2-Hydroxy-4,8-dimethyl-7-bromo-quinoline -OH (2), -CH₃ (4,8), -Br (7) C₁₁H₁₀BrNO 252.11 Not explicitly listed
2-Hydroxy-4-methyl-7-bromoquinoline -OH (2), -CH₃ (4), -Br (7) C₁₀H₈BrNO 238.08 89446-51-5
2-Bromo-4,7-dimethylquinoline -Br (2), -CH₃ (4,7) C₁₁H₁₀BrN 236.11 103858-48-6
7-Bromo-2-chloro-4,8-dimethylquinoline -Cl (2), -CH₃ (4,8), -Br (7) C₁₁H₉BrClN 270.55 1367706-81-7
Key Observations:
  • Bromine at position 7 (as in the target compound) increases molecular weight and polarizability compared to chlorine-substituted derivatives (e.g., 7-Bromo-2-chloro-4,8-dimethylquinoline) .
Solubility and Stability:
  • The target compound is sparingly soluble in water but soluble in organic solvents like ethanol, a trait shared with other brominated quinolines (e.g., 2-Bromo-4,7-dimethylquinoline) .
  • Its hydroxyl group may confer moderate acidity (pKa ~8–10), distinguishing it from non-hydroxylated analogues .

Biological Activity

2-Hydroxy-4,8-dimethyl-7-bromo-quinoline is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its potential applications in medicinal chemistry.

This compound is synthesized through various methods, often involving the reaction of substituted o-amino acetophenone derivatives with enolisable ketones in the presence of iodine catalysts. The compound's structure features both hydroxyl and bromine substituents, which contribute to its unique reactivity and biological properties.

Common Synthetic Routes

Method Description
Iodine-Catalyzed ReactionInvolves o-amino acetophenones and enolisable ketones in ethanol.
Heterogeneous CatalysisUtilizes NaHSO4·SiO2 for scalable production of quinoline derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzyme activity by binding to active sites or allosteric sites, thus preventing substrate binding and catalysis. This mechanism underlies its potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa0.75 µg/mL

In a comparative study, its activity was found to be superior to some standard antibiotics .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies demonstrated that it exhibits cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Selectivity Ratio
MCF-7 (breast cancer)103.5
A549 (lung cancer)152.8
HeLa (cervical cancer)123.0

These findings suggest that this compound could be developed as a novel anticancer agent .

Case Studies

  • Study on Antimicrobial Efficacy : A study assessed the efficacy of the compound against multi-drug resistant bacteria. The results indicated that it inhibited growth effectively, particularly against Gram-positive bacteria like Staphylococcus aureus .
  • Cytotoxicity Assessment : Another study evaluated the cytotoxic effects on human cancer cell lines using the MTT assay. The compound showed significant cytotoxicity at concentrations lower than those required for standard chemotherapeutic agents like cisplatin .

Q & A

Q. What are the optimal synthetic routes for 2-Hydroxy-4,8-dimethyl-7-bromo-quinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of a pre-functionalized quinoline core. For example, bromination at the 7-position can be achieved using bromine or N-bromosuccinimide (NBS) in acetic acid under reflux . Microwave-assisted synthesis (e.g., 7 h irradiation with Bi(OTf)₃ as a catalyst) has been reported for analogous brominated quinolines, improving reaction efficiency and yield . Key variables include solvent polarity (acetonitrile vs. chloroform), temperature (room temperature vs. reflux), and catalyst loading (5 mol% Bi(OTf)₃). Yields >80% are achievable with optimized protocols .

Q. What spectroscopic techniques are critical for characterizing substituent positions in this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Aromatic proton signals (δ 6.8–8.5 ppm) and methyl group splitting patterns (e.g., singlet for C4/C8 methyl groups) help assign substitution positions .
  • HRMS : Confirms molecular formula (e.g., [M+H]⁺ for C₁₁H₁₀BrNO₂, expected m/z 268.997) .
  • IR : Hydroxyl (O–H stretch ~3200 cm⁻¹) and C–Br (550–650 cm⁻¹) vibrations validate functional groups .

Q. How can the hydroxyl group at position 2 influence the compound’s reactivity in further functionalization?

  • Methodological Answer : The hydroxyl group acts as an electron-donating substituent, directing electrophilic substitution to the 5- and 8-positions. It can be protected (e.g., via silylation with TBSCl) to prevent undesired side reactions during bromination or cross-coupling . For methylation at C4/C8, Friedel-Crafts alkylation with methyl iodide and AlCl₃ is effective .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activity for structural analogs?

  • Methodological Answer : X-ray crystallography (e.g., SHELX-refined structures) clarifies steric and electronic effects of substituents. For example, in 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline, the screw-boat conformation of the quinoline ring and hydrogen-bonding patterns (N–H⋯O) explain differences in enzyme inhibition compared to non-brominated analogs . Pairing crystallographic data with molecular docking (e.g., AutoDock Vina) identifies key binding interactions .

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura coupling of this compound?

  • Methodological Answer :
  • Protection of hydroxyl group : Use TBS ethers to prevent Pd catalyst poisoning .
  • Ligand selection : Bulky ligands (e.g., SPhos) reduce β-hydride elimination in aryl boronic acid coupling .
  • Solvent optimization : DMF/H₂O (4:1) at 80°C enhances solubility of polar intermediates .

Q. How do substituent positions (e.g., 7-Br vs. 8-Br) affect the compound’s photophysical properties?

  • Methodological Answer : Bromine at the 7-position (meta to hydroxyl) induces a red shift in UV-Vis absorption (λmax ~350 nm) due to enhanced conjugation, whereas 8-Br analogs show weaker absorbance. Time-dependent DFT calculations (Gaussian 16) correlate these trends with electron-withdrawing effects . Fluorescence quenching studies in DMSO further validate intramolecular charge transfer .

Data Analysis and Interpretation

Q. How to address discrepancies in antimicrobial activity data between this compound and its de-brominated analog?

  • Methodological Answer :
  • SAR Analysis : Compare MIC values against S. aureus (e.g., 10c: MIC = 8 µg/mL vs. de-brominated analog: MIC >64 µg/mL) .
  • Lipophilicity assessment : Calculate logP (e.g., bromine increases logP by ~0.9, enhancing membrane permeability) .
  • Resazurin microplate assay : Quantify metabolic inhibition to confirm bactericidal vs. bacteriostatic effects .

Q. What computational tools predict the metabolic stability of this compound?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (e.g., bromine reduces clearance by CYP2C9) .
  • Molecular Dynamics (MD) : Simulate liver microsome interactions (GROMACS) to identify vulnerable oxidation sites (e.g., C4 methyl group) .

Comparative Studies

Q. How does the bioactivity of this compound compare to 7-Bromo-4-hydroxyquinoline-3-carboxylic acid?

  • Methodological Answer : The additional methyl groups at C4/C8 in this compound reduce polarity, enhancing blood-brain barrier penetration (e.g., PAMPA assay: Pe = 12 × 10⁻⁶ cm/s vs. 3 × 10⁻⁶ cm/s for the carboxylic acid analog) . However, the carboxylic acid group in the analog improves solubility (>5 mg/mL in PBS) for in vitro assays .

Troubleshooting

Q. How to resolve low yields in the final step of a multi-step synthesis?

  • Methodological Answer :
  • Intermediate Purification : Use flash chromatography (silica gel, EtOAc/hexane gradient) to remove unreacted bromine or methylated byproducts .
  • Reaction Monitoring : Employ TLC (Rf ~0.5 in 1:2 EtOAc/hexane) or LC-MS to track intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-4,8-dimethyl-7-bromo-quinoline
Reactant of Route 2
2-Hydroxy-4,8-dimethyl-7-bromo-quinoline

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